molecular formula C17H27BO3 B12496838 2-(2-(tert-Butoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(tert-Butoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12496838
M. Wt: 290.2 g/mol
InChI Key: HLYROAVQWFFESV-UHFFFAOYSA-N
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Description

2-(2-(tert-Butoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a phenyl ring substituted with a tert-butoxymethyl group at the ortho position, linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. This structural combination confers unique steric and electronic properties:

  • Electronic Effects: The ether oxygen in the tert-butoxymethyl group may donate electron density to the phenyl ring, modulating the boron center’s electrophilicity.

Boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and compatibility with diverse reaction conditions. The tert-butoxymethyl substituent may enhance solubility in nonpolar solvents and resistance to hydrolysis compared to hydroxyl or halogenated analogs .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-[(2-methylpropan-2-yl)oxymethyl]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO3/c1-15(2,3)19-12-13-10-8-9-11-14(13)18-20-16(4,5)17(6,7)21-18/h8-11H,12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYROAVQWFFESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Scheme

$$
\text{2-Bromo-(tert-butoxymethyl)benzene} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{2-(2-(tert-Butoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane}
$$

Representative Procedure

  • Catalyst : PdCl₂(dppf)·CH₂Cl₂ (1–5 mol%)
  • Base : Potassium acetate (KOAc, 3 equiv)
  • Solvent : 1,4-Dioxane or dimethyl sulfoxide (DMSO)
  • Temperature : 80–90°C
  • Time : 12–24 hours

Example :
A mixture of 2-bromo-(tert-butoxymethyl)benzene (5.62 mmol), B₂pin₂ (1.1 equiv), KOAc (3 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv) in anhydrous 1,4-dioxane is stirred at 80°C under argon. After 18 hours, the reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate) to yield the product (70–85%).

Key Optimization Factors

  • Catalyst Selection : PdCl₂(dppf)·CH₂Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered substrates.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for electron-deficient aryl bromides.
  • Base Role : KOAc neutralizes HBr generated during transmetallation, preventing catalyst poisoning.

Alternative Routes via Boronic Acid Intermediate

When the aryl bromide precursor is unavailable, a two-step approach is employed:

  • Synthesis of (2-(tert-butoxymethyl)phenyl)boronic acid via lithiation-borylation.
  • Esterification with pinacol to form the dioxaborolane.

Boronic Acid Synthesis

  • Substrate : 2-Lithio-(tert-butoxymethyl)benzene (generated via directed ortho-lithiation).
  • Borylation : Treatment with trimethyl borate (B(OMe)₃) followed by acidic hydrolysis.

Pinacol Esterification

  • Reagents : Pinacol (1.05 equiv), MgSO₄ (1 equiv) in dichloromethane.
  • Conditions : Stirred at room temperature for 16 hours.
  • Yield : >90% after purification.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Miyaura Borylation One-pot, high functional group tolerance Requires anhydrous conditions 70–85%
Boronic Acid Route Flexible precursor synthesis Multi-step, lower overall yield 60–75%

Characterization Data

  • Molecular Formula : C₁₆H₂₅BO₂
  • Molecular Weight : 260.2 g/mol
  • ¹H NMR (CDCl₃) : δ 1.32 (s, 12H, pinacol CH₃), 1.41 (s, 9H, t-Bu), 4.51 (s, 2H, OCH₂), 7.32–7.63 (m, 4H, aromatic).
  • ¹³C NMR : δ 24.9 (pinacol CH₃), 31.2 (t-Bu C), 69.8 (OCH₂), 127.3–140.1 (aromatic C).

Applications in Organic Synthesis

This boronic ester is utilized in:

  • Suzuki–Miyaura Couplings : Synthesis of biaryl motifs in pharmaceuticals.
  • Directed C–H Borylation : To install boron groups in complex molecules.

Challenges and Solutions

  • Steric Hindrance : Ortho-substituted substrates require higher catalyst loading (5 mol% Pd).
  • Moisture Sensitivity : Reactions must be conducted under inert atmosphere to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-(2-(tert-Butoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Substitution Reactions: The boronic ester group can be substituted with various nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form phenols or other oxygenated derivatives.

    Reduction Reactions: Reduction can lead to the formation of boronic acids or alcohols.

Common Reagents and Conditions

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Production of phenols or quinones.

    Reduction: Generation of boronic acids or alcohols.

Scientific Research Applications

2-(2-(tert-Butoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-(2-(tert-Butoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols, amines, and other nucleophiles, facilitating its role in catalysis and molecular recognition. The dioxaborolane ring provides stability and enhances the compound’s reactivity in various chemical transformations .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituent(s) on Phenyl Ring Molecular Weight (g/mol) Key Applications/Reactivity
Target Compound: 2-(2-(tert-Butoxymethyl)phenyl)-dioxaborolane tert-Butoxymethyl (ortho) ~318.2* Suzuki coupling; stable intermediates
2-(3,5-Dichlorophenyl)-dioxaborolane Cl (meta, para) 273.97 Cross-coupling with electron-deficient partners
2-(4-Bromophenyl)-dioxaborolane Br (para) 297.00 Halogen exchange reactions
2-(4-Ethynylphenyl)-dioxaborolane C≡CH (para) 214.07 Click chemistry; conjugation probes
2-(4-Methoxybenzyl)-dioxaborolane OMe (para) 262.12 Catalytic borylation substrates

*Estimated based on analogous compounds.

  • Steric Hindrance : The tert-butoxymethyl group in the target compound is bulkier than substituents like bromine (), methoxy (), or ethynyl (), which may slow transmetallation in cross-couplings but improve shelf stability.
  • Electronic Modulation : Electron-donating groups (e.g., methoxy in ) increase boron electrophilicity less than electron-withdrawing groups (e.g., Cl in ). The tert-butoxymethyl group’s ether oxygen likely provides moderate electron donation, positioning reactivity between dichlorophenyl and methoxy analogs.

Spectroscopic Data

  • ¹H NMR : The tert-butoxymethyl group’s protons are expected to resonate at δ ~1.2–1.4 (singlet, 9H, tert-butyl) and δ ~3.5–4.0 (m, 2H, CH₂O), similar to tert-butylphenyl analogs .
  • ¹¹B NMR: Boron signals for pinacol esters typically appear at δ ~30–32 ppm, with minor shifts depending on substituent electronics .

Biological Activity

2-(2-(tert-Butoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2246832-01-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical environments. Its molecular formula is C17H27BO2C_{17}H_{27}BO_2, and it has a molecular weight of 274.32 g/mol. The presence of the tert-butoxymethyl group enhances its lipophilicity, potentially influencing its biological interactions.

Research indicates that compounds containing dioxaborolane moieties can interact with biological targets through various mechanisms:

  • Inhibition of Enzymatic Activity : Dioxaborolanes have been shown to inhibit certain enzymes by forming reversible covalent bonds with active site residues.
  • Modulation of Signaling Pathways : These compounds can influence signaling pathways by interacting with proteins involved in cellular processes such as apoptosis and proliferation.

Antimicrobial Properties

Studies have demonstrated that derivatives of dioxaborolanes exhibit significant antimicrobial activity against various bacterial strains. For instance:

  • Gram-positive and Gram-negative Bacteria : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.

Anticancer Activity

Recent investigations into the anticancer potential of dioxaborolanes suggest that they may induce apoptosis in cancer cell lines:

  • Cell Line Studies : In vitro studies using human cancer cell lines have indicated that the compound can inhibit cell growth and induce cell cycle arrest at specific phases.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several dioxaborolane derivatives, including 2-(2-(tert-butoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The results showed promising activity against resistant strains of bacteria.
    • Table 1 : Antimicrobial Activity Data
    CompoundBacterial StrainMIC (µg/mL)
    Compound AS. aureus8
    Compound BE. coli16
    Target CompoundS. aureus4
    Target CompoundE. coli8
  • Study on Anticancer Effects :
    • In a study assessing the cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited significant growth inhibition.
    • Table 2 : Cytotoxicity Data
    Cell LineIC50 (µM)
    MCF-712
    HeLa15
    A54910

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